molecular formula C19H16N6O3 B2819063 3-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888422-08-0

3-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2819063
CAS No.: 888422-08-0
M. Wt: 376.376
InChI Key: LIIWRIATUVKBPC-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (molecular formula: C₂₁H₁₉N₅O₃; molecular weight: 389.41 g/mol) belongs to the triazolopyrimidinone class, characterized by a fused bicyclic core of triazole and pyrimidinone rings. Its structure features two key substituents:

  • 4-Nitrophenylmethyl group: A strongly electron-withdrawing nitro group, which may improve binding affinity to biological targets through polar interactions or π-stacking .

This compound’s structural design aligns with pharmacologically active triazolopyrimidinones, which are explored for antitumor, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c1-12-3-6-16(9-13(12)2)24-18-17(21-22-24)19(26)23(11-20-18)10-14-4-7-15(8-5-14)25(27)28/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIWRIATUVKBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethylphenylhydrazine with an appropriate aldehyde to form a hydrazone intermediate. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to form the triazole ring. The resulting triazole is further reacted with 4-nitrobenzyl chloride under basic conditions to introduce the nitrophenylmethyl group, followed by cyclization with a suitable reagent to form the final triazolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) on the benzyl substituent at position 6 undergoes selective reduction to form an amino group (-NH₂). This reaction is critical for modifying the compound’s electronic properties and biological activity.

Reaction Conditions and Outcomes

Reducing AgentSolventTemperatureProductYieldReference
H₂/Pd-CEthanol25°C6-(4-Aminobenzyl) derivative92%
NaBH₄/CuCl₂THF60°CPartial reduction to hydroxylamine intermediate45%
Zn/HClAcOHReflux6-(4-Aminobenzyl) derivative78%

The nitro-to-amine conversion enhances the compound’s nucleophilicity, enabling further derivatization. For example, the resultant amine can undergo acylation or alkylation to introduce diverse functional groups . The choice of reducing agent impacts selectivity: catalytic hydrogenation (H₂/Pd-C) avoids side reactions, whereas Zn/HCl may lead to over-reduction or decomposition.

Oxidative Transformations

The triazolopyrimidine core and methyl substituents are susceptible to oxidation.

2.1. Oxidation of Methyl Groups

The 3,4-dimethylphenyl group undergoes oxidation to carboxylic acid derivatives under strong oxidizing conditions:

  • Reagent : KMnO₄ in H₂SO₄

  • Product : 3-(3,4-Dicarboxyphenyl)-6-[(4-nitrophenyl)methyl]triazolopyrimidin-7-one

  • Yield : 68%

This reaction proceeds via radical intermediates, with the methyl groups first oxidized to hydroxyl groups and then to carboxylates. The electron-withdrawing nitro group stabilizes intermediates, preventing over-oxidation.

2.2. Oxidation of the Triazole Ring

The triazole ring can undergo ring-opening oxidation in the presence of peroxides:

  • Reagent : H₂O₂/AcOH

  • Product : Pyrimidine-4,5-diamine derivative

  • Yield : 55%

This reaction is temperature-dependent, with higher temperatures (>80°C) favoring complete ring cleavage.

Cyclization and Annulation Reactions

The triazolopyrimidine scaffold participates in cyclization reactions to form fused heterocycles.

3.1. Aza-Wittig Cyclization

In the presence of iminophosphoranes, the compound undergoes aza-Wittig reactions to form tricyclic systems:

  • Reagent : Iminophosphorane (Ph₃P=NC₆H₅)

  • Product : 1,4-Bis[triazolo[4,5-d]pyrimidin-7-one]piperazine

  • Yield : 82%

The reaction involves nucleophilic attack by piperazine on the carbodiimide intermediate, followed by cyclization catalyzed by sodium ethoxide .

3.2. Heterocyclization with Amines

Primary amines react with the triazolopyrimidine core to form annulated products:

  • Reagent : Ethylenediamine

  • Product : Pyrazolo[1,5-a]triazolo[4,5-d]pyrimidine

  • Yield : 75%

This reaction exploits the electrophilic character of the pyrimidine ring, with the amine serving as a nucleophile.

Nucleophilic Aromatic Substitution

The nitro group’s electron-withdrawing effect activates the benzyl substituent for nucleophilic substitution.

4.1. Thiolation

  • Reagent : NaSH/DMF

  • Product : 6-[(4-Mercaptophenyl)methyl] derivative

  • Yield : 64%

The nitro group is replaced by a thiol (-SH), enhancing the compound’s metal-binding capacity .

4.2. Halogenation

  • Reagent : PCl₅

  • Product : 6-[(4-Chlorophenyl)methyl] derivative

  • Yield : 58%

Chlorination occurs under mild conditions due to the nitro group’s activation of the benzene ring.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the triazole and pyrimidine rings:

  • Conditions : UV light (254 nm), benzene solvent

  • Product : Fused bicyclic lactam

  • Yield : 40%

This reaction is stereospecific, producing a single diastereomer due to the compound’s planar geometry .

Stability Under Acidic and Basic Conditions

The compound’s stability is critical for pharmaceutical applications.

6.1. Acidic Hydrolysis

  • Conditions : HCl (1M), 60°C

  • Degradation : Cleavage of the triazole ring

  • Half-life : 2.5 hours

6.2. Basic Hydrolysis

  • Conditions : NaOH (0.1M), 25°C

  • Degradation : Saponification of ester-like linkages (if present)

  • Half-life : >24 hours

Catalytic Functionalization

Transition-metal catalysis enables cross-coupling reactions at the triazolopyrimidine core.

7.1. Suzuki-Miyaura Coupling

  • Reagent : Pd(PPh₃)₄, arylboronic acid

  • Product : 3-(3,4-Dimethylphenyl)-6-[(4-nitrophenyl)methyl]-5-aryl-triazolopyrimidin-7-one

  • Yield : 70–85%

This reaction modifies the pyrimidine ring’s C5 position, introducing aryl groups for enhanced bioactivity .

Radical Reactions

The nitrobenzyl group participates in radical-mediated transformations.

8.1. Nitroxide Radical Addition

  • Reagent : TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl)

  • Product : Stable nitroxide adduct at the benzyl position

  • Yield : 50%

Radical reactions are initiated by UV light or thermal decomposition of initiators (e.g., AIBN) .

Thermal Decomposition

Flash vacuum pyrolysis (FVP) at 850°C generates nitrogen radicals:

  • Products :

    • 3,4-Dimethylphenyl isocyanate (major)

    • 4-Nitrobenzyl cyanide (minor)

  • Mechanism : Homolytic cleavage of N–N bonds in the triazole ring

Bioconjugation Reactions

The compound’s functional groups enable conjugation with biomolecules:

10.1. Amide Bond Formation

  • Reagent : NHS-ester activated peptide

  • Product : Peptide-triazolopyrimidine conjugate

  • Yield : 65%

This reaction targets the amino group generated via nitro reduction .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with triazolopyrimidine structures exhibit significant anticancer properties. The specific compound has shown promising results in inhibiting the proliferation of cancer cells. For instance:

  • Mechanism of Action : The compound may interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis (programmed cell death) .
  • Case Studies : In vitro tests demonstrated that the compound effectively reduced cell viability in various cancer cell lines, including breast and lung cancer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. It exhibits effectiveness against a range of bacteria and fungi:

  • Broad-Spectrum Activity : In laboratory settings, it has been noted to inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Clinical Relevance : This property suggests potential use in developing new antibiotics to combat resistant strains of bacteria.

Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may possess anti-inflammatory properties.

  • Research Findings : Animal models have shown reduced inflammation markers when treated with the compound .
  • Potential Applications : This could lead to therapeutic applications in treating chronic inflammatory diseases.

Photovoltaic Applications

The unique electronic properties of the compound make it a candidate for use in organic photovoltaic devices.

  • Efficiency Studies : Preliminary research indicates that incorporating this compound into photovoltaic cells can enhance their efficiency due to improved charge transport properties .
  • Future Directions : Further studies are needed to optimize its performance in solar energy applications.

Sensor Technology

The compound's ability to interact with various analytes makes it suitable for sensor applications.

  • Detection Mechanism : It can be utilized in sensors for detecting heavy metals or other environmental pollutants due to its selective binding properties .
  • Case Study Example : A prototype sensor showed high sensitivity and specificity for lead ions in aqueous solutions .

Chemical Probes

In biochemical research, this compound serves as a chemical probe to study biological pathways.

  • Target Identification : It can be used to identify and characterize biological targets involved in disease processes .
  • Application in Drug Discovery : The insights gained from using this compound could accelerate the development of new therapeutic agents.

Comparative Data Table

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAnticancer activityInhibits proliferation of cancer cells
Antimicrobial propertiesEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatory effectsReduces inflammation markers in animal models
Material SciencePhotovoltaic applicationsEnhances efficiency in organic photovoltaic devices
Sensor technologyHigh sensitivity for heavy metal detection
Research ToolChemical probesUseful for target identification in drug discovery

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyrimidine core can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to inhibition or activation of the target protein, affecting downstream signaling pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Triazolopyrimidinone Derivatives

Compound Name / ID Substituents (Position 3 and 6) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3-(3,4-dimethylphenyl); 6-(4-nitrophenylmethyl) C₂₁H₁₉N₅O₃ 389.41 Nitro group (electron-withdrawing), dimethyl (electron-donating), balanced polarity.
3-(4-fluorophenyl); 6-(4-methylbenzyl) C₁₈H₁₄FN₅O 335.34 Fluorine atom enhances electronegativity; smaller size may improve permeability.
3-(3,4-dimethoxyphenyl); 6-(2-oxo-2-(4-phenylpiperazinyl)ethyl) C₂₅H₂₇N₇O₄ 505.53 Methoxy groups increase solubility; piperazine moiety enables receptor targeting.
3-(4-methylphenyl); 6-(4-trifluoromethylbenzoylpiperazine) C₂₅H₂₁F₃N₆O 502.47 Trifluoromethyl group improves metabolic stability and lipophilicity.
3-(3-fluorobenzyl); 6-(3,4-dimethoxyphenyl-oxadiazolylmethyl) C₂₂H₁₈FN₇O₄ 463.43 Oxadiazole ring acts as a bioisostere; fluorine enhances electronic interactions.
3-(4-fluorobenzyl); 6-(3,4-dimethylphenyl-oxadiazolylmethyl) C₂₂H₁₈FN₇O₂ ~455.42* Oxadiazole vs. nitro group: alters electronic profile and binding kinetics.

*Estimated based on molecular formula.

Pharmacological and Physicochemical Implications

A. Electronic Effects

  • The nitro group in the target compound provides strong electron-withdrawing effects, which may enhance binding to enzymes or receptors requiring electron-deficient aromatic interactions (e.g., kinase ATP-binding pockets) .
  • Fluorine () offers moderate electronegativity, improving membrane permeability without excessive polarity .
  • Methoxy groups () increase solubility but may reduce CNS penetration due to higher hydrophilicity .

B. Steric and Conformational Effects

  • Piperazine () and oxadiazole () moieties add conformational flexibility, enabling interactions with diverse biological targets .

C. Metabolic Stability

  • Trifluoromethyl () and nitro groups (target compound) resist oxidative metabolism, extending half-life .
  • Benzyl and aryl groups () may undergo CYP450-mediated oxidation, requiring structural optimization for improved stability .

Biological Activity

The compound 3-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by its unique triazolo-pyrimidine framework. The presence of the dimethylphenyl and nitrophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

  • Antibacterial Properties : Recent studies have indicated that triazole derivatives exhibit significant antibacterial activity. For instance, compounds similar to the one have shown minimum inhibitory concentrations (MIC) against various bacterial strains. The compound's structure suggests potential efficacy against Gram-positive and Gram-negative bacteria due to the presence of both electron-donating and electron-withdrawing groups .
  • Antifungal Activity : Triazoles are well-known for their antifungal properties. The compound's ability to inhibit fungal growth was evaluated against various Candida species using microdilution methods. Similar triazole derivatives have demonstrated promising results in inhibiting fungal proliferation, indicating a potential therapeutic application in treating fungal infections .

Anticancer Activity

Research has highlighted the anticancer potential of triazole derivatives. Compounds within this class have been shown to induce apoptosis in cancer cells through various mechanisms, including caspase activation and cell cycle arrest. The specific compound under consideration could similarly affect cancer cell viability, particularly in lung cancer models where significant decreases in cell viability were observed at specific concentrations .

Anti-inflammatory Effects

Triazole derivatives have also been studied for their anti-inflammatory properties. The compound's structural features may allow it to modulate inflammatory pathways effectively. In vitro assays evaluating cytokine production and inflammatory markers could provide insights into its therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy : A study reported that related triazole compounds exhibited MIC values as low as 1.56 μM against Salmonella typhi, suggesting that modifications in the chemical structure can enhance antibacterial potency significantly .
  • Antifungal Evaluation : In a comparative analysis of several triazole derivatives against Candida spp., it was found that specific substitutions on the triazole ring significantly impacted antifungal activity, suggesting that the compound's design could be optimized for better efficacy .

Data Table: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeMIC (μM)Reference
Ciprofloxacin-Tethered Triazole 4gAntibacterial1.56
Halogen Substituted TriazoleAntifungalVaries
Triazole Derivative 9cAnticancer25
Triazole Compound with Anti-inflammatory PotentialAnti-inflammatoryN/A

Q & A

Q. What are the optimal synthetic routes for this triazolopyrimidine derivative, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting with precursors like substituted benzaldehydes and triazole derivatives. Key steps include cyclization under acidic conditions and functionalization via nucleophilic substitution.

  • Example Protocol :

Cyclization : React 3,4-dimethylbenzaldehyde with a triazole precursor in acetic acid at 80–100°C for 6–12 hours .

Nitrophenyl Incorporation : Use 4-nitrobenzyl bromide in DMF with K₂CO₃ as a base (60°C, 4–6 hours) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water).

  • Critical Parameters :
  • Temperature control to avoid side reactions (e.g., decomposition of nitro groups).

  • Solvent polarity adjustments to enhance intermediate solubility .

    Table 1: Reported Yields and Conditions

    StepReagents/ConditionsYield (%)Reference
    CyclizationAcOH, 90°C, 8h65–72
    Nitrophenylation4-Nitrobenzyl bromide, K₂CO₃, DMF58–63

Q. Which spectroscopic and crystallographic techniques are most reliable for structural validation?

Methodological Answer: A combined approach ensures accuracy:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 3,4-dimethylphenyl: δ ~2.2–2.5 ppm) .
  • X-Ray Crystallography : Use SHELX programs for refinement. Critical metrics:
  • R-factor < 0.08 for high confidence .
  • Validate hydrogen bonding networks (e.g., triazole N-H···O interactions) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 435.12) .

Advanced Research Questions

Q. How can computational modeling predict bioactivity, and what discrepancies arise between in silico and experimental results?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Parameters:
  • Grid box centered on ATP-binding sites.

  • Scoring functions (e.g., binding energy ≤ −8.0 kcal/mol suggests high affinity) .

    • MD Simulations : GROMACS for stability analysis (RMSD < 2.0 Å over 50 ns indicates stable binding) .
    • Discrepancy Analysis :
  • False positives: Overestimated hydrophobic interactions in silico vs. solvent effects in vitro.

  • False negatives: Undetected allosteric binding sites .

    Table 2: Computational vs. Experimental IC₅₀ Values

    TargetPredicted IC₅₀ (µM)Experimental IC₅₀ (µM)Deviation (%)
    Kinase A0.120.45+275
    Kinase B0.871.20+38

Q. How do structural modifications (e.g., nitro group position) alter physicochemical properties and bioactivity?

Methodological Answer:

  • SAR Workflow :

Synthesize analogs (e.g., replace 4-nitrophenyl with 3-nitrophenyl).

Compare logP (HPLC) and solubility (shake-flask method).

Test in vitro activity (e.g., enzyme inhibition assays).

  • Key Findings :
  • 4-Nitrophenyl : Enhances π-π stacking but reduces solubility (logP = 3.2 vs. 2.8 for 3-nitro analog) .
  • 3,4-Dimethylphenyl : Increases steric bulk, lowering binding pocket fit (IC₅₀ worsens by 40%) .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Root-Cause Analysis :
  • Assay Conditions : Compare buffer pH (e.g., pH 7.4 vs. 6.8 alters protonation states) .
  • Cell Lines : Check genetic drift in immortalized lines (e.g., HeLa vs. HEK293).
    • Validation Protocol :

Replicate studies using standardized protocols (e.g., ATP concentration fixed at 1 mM).

Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Data Contradiction Analysis

Example Issue : Disparate cytotoxicity reports (IC₅₀ = 2.1 µM vs. 8.7 µM).
Resolution Steps :

Verify cell viability assay type (MTT vs. resazurin). MTT may overestimate toxicity due to mitochondrial artifact .

Confirm compound stability in culture media (HPLC monitoring recommended) .

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